N-alpha-Benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide
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Overview
Description
The compound N-alpha-Benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Common reagents used in these reactions include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) . The final product is obtained through purification techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale peptide synthesis techniques. Automated peptide synthesizers can be employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and indole groups makes it susceptible to oxidation reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: Functional groups such as benzamido and nitro groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or in the presence of a catalyst.
Substitution: Conditions involving depending on the specific functional group being targeted.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole group may yield indole-3-carboxaldehyde , while reduction of the nitro group could produce aniline derivatives .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways, particularly in cancer research.
Industry: Utilized in the development of novel pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can influence biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
NH4S and NH4S2: Compounds with similar configurations but distinct sulfur arrangements.
Uniqueness
The uniqueness of N-alpha-Benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide lies in its complex structure, which allows for diverse interactions and applications. Its combination of amino acid residues and functional groups provides a versatile platform for studying various biochemical and pharmacological phenomena.
Properties
CAS No. |
157610-44-1 |
---|---|
Molecular Formula |
C57H67N13O11 |
Molecular Weight |
1110.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamido-5-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H67N13O11/c1-3-4-21-41(50(58)71)62-55(76)46-24-14-29-68(46)57(78)47-25-15-30-69(47)56(77)44(31-35-16-7-5-8-17-35)65-54(75)43(32-37-33-60-39-22-12-11-20-38(37)39)64-51(72)34(2)61-53(74)42(63-52(73)36-18-9-6-10-19-36)23-13-28-59-40-26-27-45(70(79)80)49-48(40)66-81-67-49/h5-12,16-20,22,26-27,33-34,41-44,46-47,59-60H,3-4,13-15,21,23-25,28-32H2,1-2H3,(H2,58,71)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)/t34-,41-,42-,43+,44-,46-,47+/m0/s1 |
InChI Key |
HYKCXAOAAIQPOE-AWSLGLKCSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(CCCNC6=CC=C(C7=NON=C67)[N+](=O)[O-])NC(=O)C8=CC=CC=C8 |
sequence |
XAWFPPX |
Synonyms |
Bz-Orn(NBD)-Ala-Trp-Phe-Pro-Pro-Nle-NH2 Bz-Orn(NBD)-AWFPP-Nle-NH2 N-alpha-benzoyl-(delta-(7-nitrobenz-2-oxa-1,3-diazol-4-yl))ornithinyl-alanyl-tryptophyl-phenylalanyl-prolyl-prolyl-norleucinamide N-alpha-benzoyl-Orn(delta-NBD)-Ala-D-Trp-Phe-D-Pro-Pro-Nle-NH2 |
Origin of Product |
United States |
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